
Spectroscopic Analysis of 2-Bromo-3-
nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

Cat. No.: B1315865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Bromo-3-nitroaniline (CAS No. 35757-20-1). Due to the limited availability of published

experimental spectra for this specific compound, this document outlines the anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its

chemical structure and comparison with analogous compounds. Additionally, standardized

experimental protocols for acquiring such data are detailed.

Molecular Structure and Properties
Molecular Formula: C₆H₅BrN₂O₂

Molecular Weight: 217.02 g/mol

Structure: Aniline ring substituted with a bromine atom at position 2 and a nitro group at

position 3.

Expected Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for 2-Bromo-3-
nitroaniline. These are estimations based on the functional groups and substitution pattern of

the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data for 2-Bromo-3-nitroaniline

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.8 Doublet (d) 1H Aromatic H

~7.2 - 7.4 Triplet (t) 1H Aromatic H

~6.8 - 7.0 Doublet (d) 1H Aromatic H

~4.0 - 5.0 Broad Singlet 2H -NH₂

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts and

coupling constants will be dependent on the solvent used.

Table 2: Expected ¹³C NMR Data for 2-Bromo-3-nitroaniline

Chemical Shift (δ, ppm) Assignment

~148 - 152 C-NO₂

~145 - 148 C-NH₂

~130 - 135 Aromatic CH

~120 - 125 Aromatic CH

~115 - 120 Aromatic CH

~105 - 110 C-Br

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 2-Bromo-3-nitroaniline
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500
N-H Stretch (asymmetric &

symmetric)
Amine (-NH₂)

3000 - 3100 C-H Stretch (aromatic) Aromatic Ring

1600 - 1650 N-H Bend Amine (-NH₂)

1520 - 1570 N-O Asymmetric Stretch Nitro (-NO₂)

1450 - 1500 C=C Stretch (aromatic) Aromatic Ring

1330 - 1370 N-O Symmetric Stretch Nitro (-NO₂)

1000 - 1100 C-N Stretch Aryl Amine

600 - 700 C-Br Stretch Bromoalkane

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 2-Bromo-3-nitroaniline

m/z Ratio Ion Notes

217/219 [M]⁺

Molecular ion peak, showing

isotopic pattern for one

bromine atom.

187/189 [M-NO]⁺ Loss of nitric oxide.

171/173 [M-NO₂]⁺ Loss of nitro group.

138 [M-Br]⁺ Loss of bromine atom.

92 [M-Br-NO₂]⁺
Loss of bromine and nitro

groups.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound such as 2-Bromo-3-nitroaniline.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference

(0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include

a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition

time are typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a

volatile solvent (e.g., methylene chloride or acetone).[1]

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Place the salt plate in the sample holder and record the spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Presentation: The final spectrum is typically presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.bldpharm.com/products/35757-20-1.html
https://www.bldpharm.com/products/35757-20-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute this

solution to the low µg/mL range.[2]

Instrumentation: Employ a mass spectrometer, often coupled with a separation technique

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for

generating fragment ions and identifying the molecular ion.[3]

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.[4]

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an

organic compound.
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Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: Logical workflow for the structural elucidation of an organic compound using

spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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